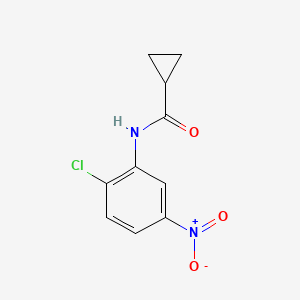

N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c11-8-4-3-7(13(15)16)5-9(8)12-10(14)6-1-2-6/h3-6H,1-2H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWYSOGAZYHDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide typically involves the reaction of 2-chloro-5-nitroaniline with cyclopropanecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: Formation of N-(2-amino-5-nitrophenyl)cyclopropanecarboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis and materials science.

Biology

The compound has been investigated for its potential biological effects, particularly in relation to enzyme interactions and receptor binding. Preliminary studies suggest that it may modulate enzyme activity, although specific molecular targets remain to be fully elucidated .

Medicine

Research into the therapeutic applications of this compound is ongoing. It has shown promise in anticancer studies, where it was evaluated for cytotoxic effects against various cancer cell lines, indicating potential as a chemotherapeutic agent .

Industry

In industrial applications, this compound may be used in the development of specialty chemicals and materials due to its unique properties and reactivity profile. Its role in facilitating reactions that produce more complex compounds is particularly noteworthy .

Case Studies

Several case studies have highlighted the biological activities associated with this compound:

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

Mechanism of Action

The exact mechanism of action of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

N-(5-Chloro-2-Methoxyphenyl)cyclopropanecarboxamide (CAS 16012-80-9)

- Molecular Formula: C₁₁H₁₂ClNO₂

- Molecular Weight : 225.67 g/mol

- Key Differences: Replaces the nitro group (–NO₂) with a methoxy (–OCH₃) substituent at the 5-position.

- Impact : Methoxy is electron-donating, increasing electron density on the aromatic ring compared to the nitro group. This alters reactivity in electrophilic substitution reactions and may enhance solubility in polar solvents .

N-(2-Bromo-5-(Trifluoromethyl)phenyl)-N,N1-dimethylcyclopropanecarboxamide

- Molecular Formula: Not explicitly provided (analogous core structure).

- Key Differences: Substitutes –Cl with –Br and –NO₂ with –CF₃. Bromine increases steric bulk, while –CF₃ is strongly electron-withdrawing.

- The dimethylation on the carboxamide nitrogen may reduce hydrogen-bonding capacity .

N-(2-Chloro-5-Nitrophenyl)formamide (CAS 53666-48-1)

- Molecular Formula : C₇H₅ClN₂O₃

- Molecular Weight : 200.58 g/mol

- Key Differences : Replaces the cyclopropanecarboxamide group with a simpler formamide (–NHCHO) moiety.

- Impact : Reduced steric hindrance and conformational rigidity compared to the cyclopropane ring. This may lower thermal stability and alter binding affinity in target interactions .

Analogs with Modified Carboxamide or Cyclopropane Groups

Tozasertib Lactate (CAS 899827-04-4)

- Structure : Contains a cyclopropanecarboxamide group linked to a pyrimidine-thioaryl scaffold.

- Key Differences : The aromatic system is more complex, with additional sulfanyl and piperazinyl groups.

- Impact : Used as an antineoplastic agent (MK-0457/VX-680), demonstrating that cyclopropanecarboxamide derivatives can exhibit significant bioactivity when paired with heterocyclic systems .

N-(5-Chloro-2-Hydroxyphenyl)cyclohexanecarboxamide (CAS 428839-99-0)

- Molecular Formula: C₁₃H₁₆ClNO₂

- Molecular Weight : 253.72 g/mol

- Key Differences: Cyclohexane replaces cyclopropane, and a hydroxyl (–OH) group substitutes –NO₂.

- Impact: The larger cyclohexane ring increases hydrophobicity and alters conformational flexibility.

Data Tables

Table 1. Structural and Physical Properties of Selected Analogs

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 321532-92-7 | C₁₀H₉ClN₂O₃ | 240.65 | –Cl (2-), –NO₂ (5-) |

| N-(5-Chloro-2-methoxyphenyl)cyclopropanecarboxamide | 16012-80-9 | C₁₁H₁₂ClNO₂ | 225.67 | –Cl (5-), –OCH₃ (2-) |

| N-(2-Chloro-5-nitrophenyl)formamide | 53666-48-1 | C₇H₅ClN₂O₃ | 200.58 | –Cl (2-), –NO₂ (5-), –NHCHO |

| Tozasertib Lactate | 899827-04-4 | C₂₃H₂₈N₈OS·xC₃H₆O₃ | 464.59 (base) | Cyclopropanecarboxamide, pyrimidine-thioaryl |

Biological Activity

N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide is a synthetic organic compound that has garnered attention due to its unique structural features, including a chlorinated nitrophenyl moiety and a cyclopropanecarboxamide structure. This compound is characterized by the molecular formula and is being investigated for its potential biological activities, particularly in medicinal chemistry.

Structural Features

The compound's structure includes:

- A cyclopropane ring , known for its strain and reactivity.

- A nitro group that enhances its electronic properties, potentially influencing biological interactions.

- A chlorine atom which may participate in various chemical reactions.

Biological Activity Overview

Preliminary studies and analogs of similar compounds suggest that this compound may exhibit significant biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings related to its biological activity.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential antimicrobial and anticancer | Unknown; likely involves enzyme inhibition |

| 2-Chloro-5-nitrobenzoic Acid | Intermediate in pharmaceutical synthesis | Not fully elucidated |

| N-(3-Nitrophenyl)benzenesulfonamide | Diverse pharmacological activities | Inhibition of various enzymes |

| 2-(2-Chloro-5-nitrophenyl)pyridine | Different biological interactions | Varies with structure |

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor binding. The presence of the nitro group may enhance its reactivity and ability to form complexes with biological macromolecules.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study investigating similar nitro-substituted compounds revealed promising antimicrobial effects against various bacterial strains. The structural similarity suggests that this compound could exhibit comparable activity, warranting further investigation into its antimicrobial potential against pathogens like Mycobacterium tuberculosis.

-

Anticancer Potential :

- Research on thiosemicarbazones derived from similar structures indicated significant cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cells. These compounds demonstrated low IC50 values in the nanomolar range, suggesting that this compound might also possess potent anticancer properties through mechanisms such as apoptosis induction.

-

Structure-Activity Relationship (SAR) :

- Studies on related compounds have emphasized the importance of specific substituents in enhancing biological activity. For instance, modifications to the aromatic ring or cyclopropane structure can drastically influence potency and selectivity against various biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide, and what critical parameters influence reaction yield and purity?

- Methodological Answer : A common approach involves condensation of cyclopropanecarbonyl chloride with 2-chloro-5-nitroaniline in anhydrous solvents (e.g., dichloromethane or THF) under inert atmosphere. Key parameters include:

- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

- Solvent Choice : Polar aprotic solvents enhance nucleophilic substitution efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic C2/c space group, a = 21.764 Å, β = 106.388°) .

- Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.8–8.2 ppm for nitro-substituted benzene) and cyclopropane CH₂ groups (δ 1.2–1.5 ppm).

- MS : Confirm molecular ion peak at m/z 240.65 (C₁₀H₉ClN₂O₃) .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity of the nitro and chloro substituents in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces and Frontier Molecular Orbitals (FMOs):

- Nitro Group : High electron-withdrawing character reduces electron density at the para position, directing electrophilic attacks.

- Chloro Substituent : Steric effects dominate at the ortho position, influencing regioselectivity in substitution reactions .

Q. How does the cyclopropane ring influence the compound’s electronic properties and intermolecular interactions?

- Structural Insights :

- Ring Strain : The cyclopropane’s 60° bond angles induce angle strain, increasing reactivity in ring-opening reactions (e.g., with nucleophiles).

- Crystal Packing : Intermolecular N–H···O hydrogen bonds between the amide group and nitro oxygen stabilize the lattice (observed in C2/c symmetry) .

Q. What strategies can address conflicting bioactivity data in different assay systems for this compound?

- Experimental Design :

- Solubility Optimization : Use DMSO/cosolvent systems (e.g., PEG-400) to mitigate aggregation in aqueous buffers.

- Orthogonal Assays : Cross-validate antimicrobial activity via both broth microdilution (CLSI guidelines) and time-kill kinetics to resolve discrepancies from static vs. dynamic conditions .

Data Contradiction Analysis

Q. How should researchers interpret divergent results in thermal stability studies (e.g., DSC vs. TGA)?

- Case Study :

- DSC : A sharp endotherm at 170–173°C may indicate melting, while TGA mass loss at similar temperatures suggests decomposition.

- Resolution : Couple DSC-TGA to distinguish melting (endothermic, no mass loss) from decomposition (exothermic, mass loss). Purity >95% minimizes eutectic effects .

Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₉ClN₂O₃ | |

| Molecular Weight | 240.65 g/mol | |

| Crystal System | Monoclinic (C2/c) | |

| Melting Point | 170–173°C | |

| Hydrogen Bond Donors | 1 (amide N–H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.